Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate
Overview
Description
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is a fluorinated organic compound with the molecular formula C₃HF₆NaO₃S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate typically involves the reaction of hexafluoropropylene with a sulfonating agent, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where hexafluoropropylene is continuously fed into the system along with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield an alkylated sulfonate derivative.
Scientific Research Applications
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain enzymes and proteins.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is employed in the production of specialty chemicals, including surfactants and fluorinated polymers.
Mechanism of Action
The mechanism by which Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate exerts its effects involves its interaction with molecular targets through its sulfonate and fluorine groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved often include nucleophilic attack and electron transfer processes.
Comparison with Similar Compounds
- Sodium 1,1,2,2-tetrafluoroethanesulfonate
- Sodium 1,1,2,3,3-pentafluoropropanesulfonate
- Sodium 1,1,2,3,3,3-hexafluoro-2-propanesulfonate
Uniqueness: Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
Properties
IUPAC Name |
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O3S.Na/c4-1(2(5,6)7)3(8,9)13(10,11)12;/h1H,(H,10,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRQLVXRDQUPM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635727 | |
Record name | Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-24-3 | |
Record name | Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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